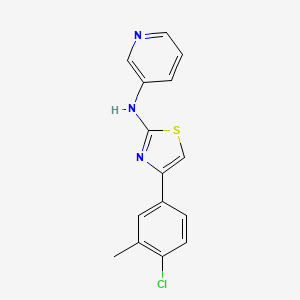

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine

Description

“(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine” is a heterocyclic organic compound featuring a thiazole ring fused to a pyridylamine scaffold, substituted with a 4-chloro-3-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The thiazole moiety is known for its role in modulating enzymatic interactions, as seen in analogues like thiazolyl resorcinol, which binds to tyrosinase .

Properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-7-11(4-5-13(10)16)14-9-20-15(19-14)18-12-3-2-6-17-8-12/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQMFSQGYWRRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine typically involves the reaction of 4-chloro-3-methylphenylamine with 2,5-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with 3-pyridylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Preparation Methods

The synthesis of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine typically involves the following steps:

- Starting Materials : 4-chloro-3-methylphenylamine and 2,5-thiazolyl chloride.

- Reaction Conditions : The reaction is conducted in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane or ethanol.

- Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity.

Industrial Production

In industrial settings, automated reactors and continuous flow systems are employed to enhance efficiency and scalability. Optimized conditions ensure high yield and purity of the final product.

Biological Activities

- Antimicrobial Properties : Research indicates that (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine exhibits significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values as low as 0.21 μM for related thiazolopyridine derivatives .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Cytotoxicity assays have shown promising results against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency.

- Anti-inflammatory Effects : The structure implies potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.

These reactions allow for the synthesis of various derivatives that may enhance biological activity or alter properties for specific applications.

Mechanism of Action

The mechanism of action of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives : Feature a pyrimidine-thiazole core, which enhances π-π stacking interactions compared to the pyridylamine scaffold .

Thiazolyl resorcinol: Shares the thiazole ring but lacks the pyridylamine moiety; demonstrated tyrosinase inhibition via hydrogen bonding and hydrophobic interactions .

Physicochemical and Pharmacological Properties

Key Observations :

- Lipophilicity: The chloro-methylphenyl group in the target compound likely enhances bioavailability compared to naphthyl or resorcinol derivatives, as smaller halogens reduce steric hindrance .

- Enzymatic Interactions: Thiazolyl resorcinol’s tyrosinase inhibition suggests that the thiazole-pyridylamine scaffold could similarly target metalloenzymes, but with modified selectivity due to the pyridylamine’s basicity .

Biological Activity

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine is a compound with the molecular formula C15H12ClN3S and a molecular weight of 301.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human cancer cell lines such as:

| Cell Line | IC50 (μM) |

|---|---|

| LN-229 (glioblastoma) | 1.8 |

| HCT-116 (colorectal) | 2.5 |

| NCI-H460 (lung) | 3.0 |

| HL-60 (acute myeloid) | 1.2 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer effects, (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine has been evaluated for antimicrobial activity. Preliminary studies indicate moderate efficacy against certain bacterial strains, particularly:

| Bacterial Strain | MIC (μM) |

|---|---|

| E. coli | 32 |

| S. aureus | 40 |

While the compound shows potential as an antimicrobial agent, further studies are necessary to explore its full spectrum of activity and mechanism .

The biological activity of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine is thought to involve its interaction with specific molecular targets within cells. The compound may bind to various enzymes or receptors, thereby modulating their activity and influencing cellular pathways associated with cancer progression and microbial resistance .

Case Study: Anticancer Activity in Cell Lines

In one study focusing on the antiproliferative effects of this compound on glioblastoma cells (LN-229), it was found that treatment with concentrations ranging from 0.1 to 10 μM resulted in a dose-dependent decrease in cell viability. The study highlighted that the compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer effects .

Research Findings on Synthesis and Structure-Activity Relationship

The synthesis of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine typically involves reacting 4-chloro-3-methylphenylamine with 2,5-thiazolyl chloride in the presence of a base like triethylamine. This synthetic route has been optimized for yield and purity .

A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole or pyridine rings could enhance biological activity. For example, substituting different groups at specific positions on the aromatic rings led to variations in potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.